molecular formula C5H4FNS B6264658 5-fluoropyridine-3-thiol CAS No. 762272-45-7

5-fluoropyridine-3-thiol

Cat. No. B6264658
CAS RN: 762272-45-7
M. Wt: 129.2
InChI Key:
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Description

5-Fluoropyridine-3-thiol (5FPT) is a sulfur-containing heterocyclic compound that has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. This compound is a derivative of the naturally occurring amino acid cysteine and has a pyridyl ring fused to a thiol group. Its low toxicity and strong reactivity have made it a useful tool in laboratory experiments.

Scientific Research Applications

5-fluoropyridine-3-thiol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used in the synthesis of various biologically active compounds, such as anti-inflammatory agents, anticancer agents, and antifungal agents. In addition, it has been used in the synthesis of fluorescent probes for imaging and sensing applications. Furthermore, it has been used in the synthesis of inhibitors of enzymes, such as cytochrome P450, and in the synthesis of inhibitors of the proteasome.

Mechanism of Action

The mechanism of action of 5-fluoropyridine-3-thiol is not yet fully understood. However, it is believed to be involved in several biochemical processes, such as the formation of disulfide bonds, the inhibition of protein degradation, and the inhibition of cytochrome P450. In addition, it has been proposed that 5-fluoropyridine-3-thiol may act as a prodrug in the body, which means that it is converted into an active form in the presence of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoropyridine-3-thiol have not been fully studied. However, it has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been demonstrated to inhibit the activity of the proteasome, which is involved in the degradation of proteins. Furthermore, 5-fluoropyridine-3-thiol has been shown to inhibit the formation of disulfide bonds, which are involved in the folding and stability of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-fluoropyridine-3-thiol in laboratory experiments include its low toxicity, its strong reactivity, and its ability to form disulfide bonds. Furthermore, its low cost and easy availability make it an attractive choice for researchers. However, there are some limitations to using 5-fluoropyridine-3-thiol in laboratory experiments. For example, its reactivity may lead to the formation of unwanted side products, and its low solubility may limit its use in certain applications.

Future Directions

The potential future directions for 5-fluoropyridine-3-thiol research include the development of new methods for its synthesis, the exploration of its potential applications in drug discovery and medicinal chemistry, and the investigation of its mechanism of action. Furthermore, further studies are needed to better understand its biochemical and physiological effects. Additionally, further research is needed to explore the advantages and limitations of using 5-fluoropyridine-3-thiol in laboratory experiments. Finally, further studies are needed to identify potential new uses for this compound.

Synthesis Methods

The synthesis of 5-fluoropyridine-3-thiol can be achieved through a two-step process. The first step involves the reaction of 5-fluoropyridine with thiourea in an acidic medium. This reaction produces a pyridylthiourea intermediate which is then reacted with sodium thiolate in a basic medium to form the desired 5-fluoropyridine-3-thiol. The reaction is carried out at room temperature and the product is isolated in a yield of 85-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoropyridine-3-thiol involves the substitution of a hydrogen atom on the pyridine ring with a thiol group, followed by the introduction of a fluorine atom at the 5-position of the pyridine ring.", "Starting Materials": [ "Pyridine-3-thiol", "5-Fluoropyridine", "Sodium hydride", "Chloroacetyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of pyridine-3-thiol by reacting pyridine with hydrogen sulfide in the presence of sodium hydroxide.", "Step 2: Protection of the thiol group by reacting pyridine-3-thiol with chloroacetyl chloride in the presence of triethylamine to form pyridine-3-thiol acetate.", "Step 3: Deprotection of the thiol group by reacting pyridine-3-thiol acetate with hydrochloric acid to form pyridine-3-thiol.", "Step 4: Introduction of the fluorine atom by reacting pyridine-3-thiol with 5-fluoropyridine in the presence of sodium hydride in ethanol to form 5-fluoropyridine-3-thiol.", "Step 5: Purification of the product by recrystallization from diethyl ether." ] }

CAS RN

762272-45-7

Product Name

5-fluoropyridine-3-thiol

Molecular Formula

C5H4FNS

Molecular Weight

129.2

Purity

92

Origin of Product

United States

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